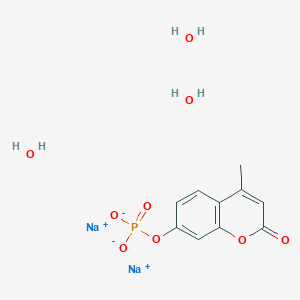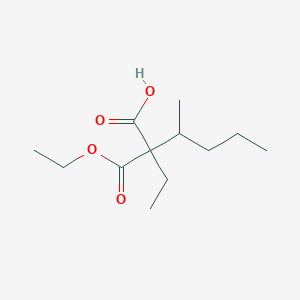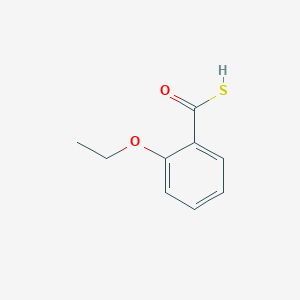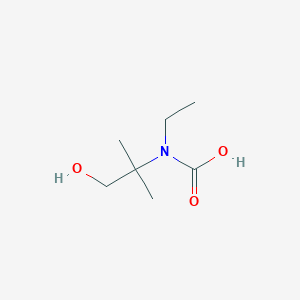
4-Methylumbelliferyl phosphate, disodium salt trihydrate
Descripción general
Descripción
4-Methylumbelliferyl phosphate, disodium salt trihydrate is a fluorogenic substrate commonly used in biochemical assays to detect phosphatase activity. This compound is particularly valuable in enzyme-linked immunosorbent assays (ELISA) and other diagnostic tests due to its ability to produce a fluorescent signal upon enzymatic cleavage .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl phosphate, disodium salt trihydrate is extensively used in various scientific fields:
Chemistry: As a fluorogenic substrate in enzyme kinetics studies to measure phosphatase activity.
Biology: In cell biology, it is used to monitor phosphatase activity in cell cultures and tissue samples.
Medicine: Employed in diagnostic assays such as ELISA to detect specific antibodies or antigens.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl phosphate, disodium salt trihydrate typically involves the phosphorylation of 4-methylumbelliferone. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine . The resulting product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often crystallized and hydrated to obtain the trihydrate form, which is then packaged under controlled conditions to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl phosphate, disodium salt trihydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the cleavage of the phosphate group, yielding 4-methylumbelliferone, which is highly fluorescent .
Common Reagents and Conditions
Reagents: Phosphatases (e.g., alkaline phosphatase)
Conditions: Aqueous buffer solutions, typically at alkaline pH (around pH 10)
Major Products: 4-Methylumbelliferone and inorganic phosphate
Mecanismo De Acción
The compound acts as a substrate for phosphatases. Upon enzymatic action, the phosphate group is cleaved, resulting in the formation of 4-methylumbelliferone. This product exhibits strong fluorescence, which can be quantitatively measured. The fluorescence intensity is directly proportional to the enzyme activity, allowing for precise detection and quantification .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferone: The parent compound, which lacks the phosphate group and is not a substrate for phosphatases.
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used for detecting β-glucuronidase activity.
4-Methylumbelliferyl β-D-galactopyranoside: Used to detect β-galactosidase activity.
Uniqueness
4-Methylumbelliferyl phosphate, disodium salt trihydrate is unique due to its specific application in detecting phosphatase activity. Its high sensitivity and fluorescent properties make it an invaluable tool in various biochemical assays .
Propiedades
IUPAC Name |
disodium;(4-methyl-2-oxochromen-7-yl) phosphate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O6P.2Na.3H2O/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;;;;;/h2-5H,1H3,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALMNGWUCLNNM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-].O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Na2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8145979.png)

![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioic acid](/img/structure/B8145995.png)



![2-[(E)-1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxypropanoic acid](/img/structure/B8146023.png)
methylphosphonic acid](/img/structure/B8146040.png)
![(E)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B8146048.png)



![1-[2-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8146084.png)

